N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Description
N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide (molecular formula: C₁₆H₁₃FN₃OS) is a benzothiazole-based hydrazide derivative characterized by:
- A 4-fluorobenzoyl group linked via a hydrazide (-NH-NH-C=O) moiety.
- A 4,6-dimethyl-substituted benzothiazole ring, which enhances lipophilicity and electronic stability.
- Potential applications in medicinal chemistry due to the benzothiazole core’s affinity for biological targets, such as enzymes or receptors .
Key physicochemical properties include:
- Molecular weight: 314.36 g/mol (calculated).
- Hydrogen bond donors/acceptors: 2/2.
- XLogP: ~3.2 (indicating moderate lipophilicity).
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSPJRPCTOZXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzothiazole Ring
(a) N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()
- Structure : Features a 4-fluoro-substituted benzothiazole and a dihydrodioxine-carbohydrazide group.
- Key differences :
- The dihydrodioxine ring introduces rigidity and planar geometry, altering π-π stacking interactions.
- Fluorine at position 4 (vs. 4,6-dimethyl in the target compound) reduces steric hindrance but increases electronegativity.
- Synthesis : Uses 4-fluorobenzenesulfonyl chloride and dihydrodioxine precursors .
(b) N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()
- Structure : Difluoro substitution (positions 4 and 6) on benzothiazole.
- Key differences :
- Enhanced electron-withdrawing effects compared to dimethyl groups.
- Lower lipophilicity (XLogP ~2.8) due to fluorine’s polarity.
- Biological implications : Increased metabolic stability but reduced membrane permeability compared to the target compound .
Functional Group Modifications
(a) 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ()
- Structure : Contains a sulfonylhydrazine (-SO₂-NH-NH₂) group instead of benzohydrazide.
- Key differences :
- Sulfonyl group enhances acidity (pKa ~1.5) and hydrogen-bonding capacity.
- Melting point: 110–112°C (higher than typical benzohydrazides due to sulfonyl’s crystallinity).
- ¹H NMR : Distinct downfield shifts at δ 9.40 (NH) and 8.20 ppm (aromatic protons) .
(b) N-(2-(Benzo[d]thiazole-2-yl)-3-(4-fluorophenylacryloyl)-4-methylbenzenesulfonohydrazide ()
- Structure: Incorporates an acryloyl spacer between benzothiazole and sulfonohydrazide.
- Key differences: Conjugated acryloyl group enables extended π-delocalization, affecting UV-Vis absorption. Higher molecular weight (456.48 g/mol) and XLogP (~4.1) due to the bulky sulfonohydrazide .
Hydrazide Derivatives with Heterocyclic Modifications
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structure : Triazole-thione replaces benzothiazole.
- Thione tautomer (C=S stretch at 1247–1255 cm⁻¹) vs. hydrazide’s C=O (1663–1682 cm⁻¹) in IR .
(b) N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide ()
- Structure: Quinazolinone fused with benzohydrazide.
- Higher melting point (130–131°C) due to fused-ring rigidity .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
